2-Ethoxy-1-{9-methyl-6,9-diazaspiro[4.5]decan-6-yl}ethan-1-one
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Overview
Description
“2-Ethoxy-1-{9-methyl-6,9-diazaspiro[4.5]decan-6-yl}ethan-1-one” is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.347. It’s a derivative of 2,8-diazaspiro[4.5]decan-1-one .
Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C13H24N2O2 and its molecular weight is 240.347.Scientific Research Applications
Antihypertensive Activity
Research has explored derivatives of diazaspirodecanones, including structures similar to 2-Ethoxy-1-{9-methyl-6,9-diazaspiro[4.5]decan-6-yl}ethan-1-one, for their potential in antihypertensive therapy. A series of compounds demonstrated activity as antihypertensive agents in rats, with variations in the substituent groups affecting their efficacy and mode of action. Some derivatives were designed as mixed alpha- and beta-adrenergic receptor blockers, showing promise in lowering blood pressure without evidence of beta-adrenergic blocking activity. These findings suggest the potential for specific diazaspirodecanones in cardiovascular drug development (Caroon et al., 1981).
Supramolecular Chemistry
The chemical space around diazaspirodecanones, akin to this compound, includes exploration into their role in supramolecular arrangements. Research into cyclohexane-spirohydantoin derivatives, which share structural motifs with diazaspirodecanones, has shed light on the influence of substituents on supramolecular arrangements. These studies reveal the intricate balance between molecular structure and crystal packing, with implications for designing materials with specific physical properties (Graus et al., 2010).
Muscarinic Agonists
The exploration of 2-alkoxy-diazaspirodecanones for their muscarinic receptor binding affinity highlights another area of pharmacological interest. Certain derivatives have been identified as relatively selective M1 muscarinic agonists, offering insights into the development of drugs targeting neurological pathways and disorders. This research points to the broader therapeutic potential of diazaspirodecanones in treating cognitive and neurological impairments (Ishihara et al., 1992).
Radioprotective Agents
The synthesis and evaluation of quinuclidine derivatives, structurally related to diazaspirodecanones, have demonstrated potential radioprotective properties against lethal doses of radiation in mice. Such compounds, including the specific 7,10-ethano-1-thia-4,7-diazaspiro[4.5]decane dihydrochloride, offer a promising avenue for mitigating radiation-induced damage, highlighting the versatility of spirocyclic compounds in medical research (Shapiro et al., 1968).
Mechanism of Action
Target of Action
The primary target of 2-Ethoxy-1-{9-methyl-6,9-diazaspiro[4.5]decan-6-yl}ethan-1-one is the receptor interaction protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed lytic cell death .
Mode of Action
This compound: acts by inhibiting the kinase activity of RIPK1 . This inhibition blocks the activation of the necroptosis pathway, which has shown therapeutic potential in many human diseases .
Biochemical Pathways
By inhibiting RIPK1, This compound affects the necroptosis pathway . Necroptosis is an important driver in various inflammatory diseases, and its inhibition can have significant therapeutic effects .
Result of Action
The inhibition of RIPK1 by This compound results in a significant anti-necroptotic effect . This effect has been demonstrated in a necroptosis model in U937 cells .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Ethoxy-1-{9-methyl-6,9-diazaspiro[45]decan-6-yl}ethan-1-one is currently not available from the search results
Future Directions
Properties
IUPAC Name |
2-ethoxy-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-3-17-10-12(16)15-9-8-14(2)11-13(15)6-4-5-7-13/h3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLJNRHSTNHRQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN(CC12CCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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